molecular formula C10H10ClNO3S B1611267 3-(2-Oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride CAS No. 344312-54-5

3-(2-Oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride

Cat. No.: B1611267
CAS No.: 344312-54-5
M. Wt: 259.71 g/mol
InChI Key: DBEOQKUZIYKBQW-UHFFFAOYSA-N
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Description

3-(2-Oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride ( 344312-54-5) is a specialized sulfonyl chloride reagent with a molecular formula of C 10 H 10 ClNO 3 S and a molecular weight of 259.71 g/mol . This compound is of significant interest in medicinal chemistry and drug discovery research, primarily serving as a key building block for the synthesis of more complex molecules. Its structure, featuring a pyrrolidinone moiety, is commonly found in pharmacologically active compounds, making it a valuable precursor for creating targeted sulfonamide derivatives . Researchers utilize this reagent to introduce the 3-(2-oxopyrrolidin-1-yl)benzenesulfonyl group into target molecules, which can be critical for probing biological pathways or developing potential therapeutic agents. Proper handling is essential; this compound requires storage under an inert atmosphere at 2-8°C to maintain stability and purity . It is classified with the hazard statements H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c11-16(14,15)9-4-1-3-8(7-9)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEOQKUZIYKBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517088
Record name 3-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344312-54-5
Record name 3-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride generally follows a multi-step approach:

  • Step 1: Formation of the Pyrrolidinone-Substituted Benzene Intermediate
    The pyrrolidinone ring is introduced onto the benzene ring, typically through nucleophilic substitution or amide bond formation involving 2-oxopyrrolidine derivatives and appropriately functionalized benzene precursors.

  • Step 2: Introduction of the Sulfonyl Chloride Group
    The key sulfonyl chloride group is introduced by chlorosulfonation of the pyrrolidinone-substituted benzene intermediate using chlorosulfonic acid under controlled low-temperature conditions (around 0°C) in an inert solvent such as carbon tetrachloride.

  • Step 3: Purification and Isolation
    The crude sulfonyl chloride product is purified by extraction, neutralization, and vacuum distillation or recrystallization to obtain the target compound with high purity.

This strategy is supported by literature that describes chlorosulfonation of related pyrrolidinone-benzene compounds to yield sulfonyl chlorides with high specificity and yield.

Detailed Synthetic Routes and Reaction Conditions

A representative synthetic route involves:

Step Reagents & Conditions Description
1 Nucleophilic addition of aniline to 2-chloroethyl isocyanate in methylene chloride at 25°C Formation of 1-phenylimidazolidin-2-one intermediate
2 Cyclization using sodium hydride in tetrahydrofuran (THF) at 25°C Formation of the pyrrolidinone ring
3 Chlorosulfonation with chlorosulfonic acid in carbon tetrachloride at 0°C Introduction of sulfonyl chloride group on benzene ring
4 Work-up: Neutralization with liquid caustic soda (32% NaOH), extraction, and vacuum distillation at 150°C under 0.098 MPa Purification and isolation of this compound

This method yields the sulfonyl chloride with a purity of approximately 99.5% and a yield around 75% under optimized conditions.

Industrial Production Methodology

An industrially relevant preparation method for benzene sulfonyl chlorides closely related to this compound involves:

  • Sulfonation:
    Addition of chlorosulfonic acid to benzene derivatives at temperatures below 60°C with controlled addition rates to manage exothermicity and avoid side reactions. The molar ratio of chlorosulfonic acid to benzene is maintained around 3:1.

  • Hydrolysis and Layer Separation:
    Controlled addition of water to hydrolyze excess chlorosulfonic acid and separate sulfuric acid byproduct layers from the organic phase containing sulfonyl chloride.

  • Neutralization:
    Treatment of the organic layer with caustic soda to neutralize residual acids and adjust pH to neutrality.

  • Vacuum Distillation:
    Final purification by vacuum distillation at approximately 150°C under reduced pressure (0.098 MPa) to isolate the sulfonyl chloride product.

This process is scalable, environmentally improved by capturing and recycling hydrogen chloride gas, and economically beneficial due to high yield and purity.

Data Table: Summary of Preparation Parameters

Parameter Description Typical Value / Range
Chlorosulfonic acid to benzene ratio Molar or mass ratio for sulfonation 3.0 – 3.2 : 1
Sulfonation temperature Temperature control during chlorosulfonation < 60°C (lab scale), 0°C (for delicate substrates)
Reaction time (sulfonation) Duration of chlorosulfonation ~1 hour
Hydrolysis water to benzene ratio For hydrolysis of excess chlorosulfonic acid 1 : 3 to 1 : 4 (mass ratio)
Hydrolysis temperature Temperature during hydrolysis step < 60°C
Neutralization agent Base used to neutralize acid residues 32% NaOH solution
Neutralization pH Target pH after neutralization Neutral (pH ~7)
Vacuum distillation temperature Temperature for product isolation ~150°C
Vacuum pressure Pressure during distillation ~0.098 MPa (reduced pressure)
Product purity Purity of isolated sulfonyl chloride ~99.5%
Yield Isolated yield of sulfonyl chloride ~75%

Research Findings and Notes

  • The chlorosulfonation step is critical and requires careful temperature control to prevent over-chlorination or decomposition of the pyrrolidinone moiety.

  • Use of inert solvents such as carbon tetrachloride or dichloromethane is common to ensure reaction selectivity and facilitate product isolation.

  • The sulfonyl chloride group is highly reactive and sensitive to moisture; thus, strict anhydrous conditions and immediate use or stabilization of the product are recommended.

  • Industrial processes emphasize environmental controls, including the capture and conversion of hydrogen chloride gas generated during sulfonation and hydrolysis steps into hydrochloric acid for reuse or safe disposal.

  • Alternative synthetic routes involving nucleophilic substitution on pre-formed sulfonyl chlorides or the use of triphosgene for ring formation have been reported but are less common due to complexity or lower yields.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions include various sulfonamide derivatives and modified pyrrolidinone compounds, which can have different biological and chemical properties .

Scientific Research Applications

Organic Synthesis

The sulfonyl chloride functional group in 3-(2-Oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride allows for various synthetic applications:

  • Reactivity : It can react with amines and alcohols to form sulfonamides and esters, respectively. This property is essential for the construction of more complex molecules in synthetic organic chemistry.
  • Use as a Reagent : The compound serves as a reagent in the synthesis of other chemical entities, including potential pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has garnered interest for its potential biological activities:

  • Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor. Its mechanism typically involves the formation of covalent bonds with nucleophilic sites on target proteins, leading to inhibition or modulation of their activity . This makes it a candidate for drug development targeting specific enzymes.

Case Study: HIV Protease Inhibitors

A notable application of compounds similar to this compound is in the design of HIV protease inhibitors. Studies have shown that modifications to the pyrrolidinone moiety can enhance binding affinities against wild-type HIV protease and multidrug-resistant variants. For instance, certain inhibitors containing similar structural motifs demonstrated nanomolar potencies against HIV protease .

Mechanism of Action

The mechanism of action of 3-(2-Oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidinone ring may also contribute to the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Research Findings and Structural Insights

  • Conformational Analysis : The 2-oxopyrrolidin ring in the target compound may exhibit puckering (per Cremer-Pople parameters), influencing its solubility and intermolecular interactions. Such puckering is common in lactams and affects binding in biological systems .
  • For example, the trifluoroacetyl derivative’s planar structure could be resolved via SHELXL refinement .

Biological Activity

3-(2-Oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride, also known by its CAS number 344312-54-5, is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H10ClNO3S
  • Molecular Weight : 259.71 g/mol
  • Structure : The structure consists of a benzene ring substituted with a sulfonyl chloride group and a pyrrolidinone moiety, which contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activities. This property makes it a candidate for developing enzyme inhibitors, particularly in therapeutic contexts.
  • Binding Affinity : The pyrrolidinone ring enhances the binding affinity and specificity of the compound towards its molecular targets, potentially influencing receptor interactions and downstream signaling pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Applications in Research

The compound has several applications across different fields:

Field Application
Medicinal Chemistry Used as a starting material for synthesizing pharmaceutical intermediates.
Biological Studies Investigated for enzyme inhibition and receptor studies.
Organic Synthesis Acts as an intermediate in the synthesis of more complex molecules.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related compounds have been studied extensively:

  • Enzyme Inhibition Studies : Research has shown that similar sulfonyl chlorides can inhibit serine proteases by forming stable covalent complexes with the active site serine residue. This mechanism is crucial for developing drugs targeting proteolytic enzymes involved in various diseases.
  • Synthesis and Reactivity : The compound's synthesis typically involves reacting appropriate benzene derivatives with pyrrolidinone and sulfonyl chloride under controlled conditions. This reactivity is leveraged in organic synthesis to create complex molecules with potential therapeutic effects .

Safety and Toxicology

As with many sulfonyl chlorides, this compound poses certain hazards:

  • Toxicity : It can cause severe burns upon contact with skin or eyes and is harmful if inhaled or ingested. Proper handling precautions are essential when working with this compound .
  • Environmental Impact : The compound reacts violently with water, releasing toxic gases such as hydrogen chloride. Thus, it should be stored and disposed of according to hazardous waste regulations .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride, and how is purity ensured?

The synthesis typically involves reacting benzene-1-sulfonyl chloride derivatives with 2-pyrrolidone under anhydrous conditions in inert solvents like dichloromethane. A Schlenk line or nitrogen atmosphere is recommended to prevent hydrolysis of the sulfonyl chloride group. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from non-polar solvents. Purity is validated via HPLC (>95%) and melting point analysis .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

Key techniques include:

  • NMR : ¹H/¹³C NMR for verifying aromatic protons, sulfonyl chloride (-SO₂Cl), and pyrrolidinone ring signals. DEPT-135 and HSQC aid in carbon assignment.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography : SHELX software refines bond lengths/angles, with emphasis on the sulfonyl chloride geometry and pyrrolidinone ring puckering .

Q. What are the primary biochemical applications of this compound in proteomics research?

The sulfonyl chloride group reacts selectively with nucleophilic residues (e.g., lysine amines, cysteine thiols) in proteins, enabling site-specific labeling. Applications include:

  • Protein Crosslinking : Studying tertiary/quaternary structures.
  • Activity-Based Probes : Tracking enzyme active sites. Methodologically, reactions are performed in pH 7.4 buffers (e.g., PBS) at 4°C to minimize denaturation .

Advanced Research Questions

Q. How do conformational dynamics of the pyrrolidinone ring influence reactivity, and how are these dynamics quantified?

The ring’s puckering (e.g., envelope or half-chair conformations) affects steric accessibility of the sulfonyl chloride group. Cremer-Pople puckering parameters (q₂, q₃, φ) derived from X-ray data quantify out-of-plane deviations. Computational tools like Gaussian (DFT calculations) model energy barriers between conformers, while variable-temperature NMR detects dynamic equilibria .

Q. What experimental design considerations mitigate side reactions during nucleophilic substitutions with amines?

Key factors include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote hydrolysis; anhydrous conditions are critical.
  • Stoichiometry : A 1.2:1 molar ratio (sulfonyl chloride:amine) minimizes di-adduct formation.
  • Temperature : 0–25°C balances reaction rate and selectivity. LC-MS monitors reaction progress, and quenching with ice water isolates sulfonamide products .

Q. How can discrepancies in crystallographic data (e.g., bond angles) be resolved during structural refinement?

Discrepancies often arise from twinning or disorder. Strategies include:

  • Multi-Software Validation : Cross-checking SHELXL (for small molecules) and Phenix (for disorder modeling).
  • High-Resolution Data : Synchrotron sources improve data quality.
  • Puckering Analysis : Applying Cremer-Pople coordinates to validate ring geometry against literature benchmarks .

Q. What mechanistic insights explain the compound’s selectivity toward cysteine versus serine residues in proteins?

The sulfonyl chloride’s electrophilicity favors thiols (pKa ~8.5) over hydroxyls (pKa >13). Kinetic studies (stopped-flow UV-Vis) show higher rate constants (k₂) for cysteine at pH 7.4. Computational docking (AutoDock) further reveals steric complementarity with cysteine’s smaller side chain .

Data Contradictions and Resolution

  • Conflicting Reactivity Reports : Some studies note variable yields in sulfonamide formation. Resolution involves optimizing anhydrous conditions and pre-activating amines with bases (e.g., TEA) .
  • Crystallographic Disorder : For the pyrrolidinone ring, SHELXL’s PART instruction models disorder, validated against NMR-derived torsional constraints .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride
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3-(2-Oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride

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